molecular formula C48H62N8O13S B1207124 (3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid CAS No. 112882-74-3

(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid

カタログ番号: B1207124
CAS番号: 112882-74-3
分子量: 991.1 g/mol
InChIキー: HTISDDBHNNOAGK-HECCNADXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Discovery and Development

Cholecystokinin-8 (Cholecystokinin Octapeptide) emerged from a century of gastrointestinal physiology research. In 1928, Andrew Conway Ivy and Eric Oldberg identified a gallbladder-contracting substance in intestinal extracts, naming it "cholecystokinin" (CCK) . Concurrently, Charles Babkin and colleagues observed pancreatic enzyme secretion stimulation by intestinal extracts, later attributed to "pancreozymin" . By 1943, pancreozymin and CCK were recognized as the same peptide, unifying their roles in biliary and pancreatic functions .

The structural era began in the 1960s when Swedish biochemists Johannes Erik Jorpes and Viktor Mutt isolated porcine CCK, revealing its 33-amino-acid sequence (CCK-33) . Subsequent work identified the sulfated C-terminal octapeptide (CCK-8) as the minimally active fragment, retaining full biological potency . This discovery enabled synthetic production, with CCK-8 (sincalide) becoming a diagnostic and research tool for studying gallbladder motility and pancreatic secretion .

Nomenclature and Classification

Cholecystokinin-8 is systematically named (3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid . Key classification features include:

Property Detail
Peptide Family Cholecystokinin/gastrin family
Molecular Formula C₄₉H₆₂N₁₀O₁₆S₃
Post-Translational Modifications Tyrosine sulfation at position 27, C-terminal amidation
Receptor Specificity Binds cholecystokinin receptor type A (CCKAR) with high affinity

Synonyms include CCK-8, sincalide, and cholecystokinin fragment 26-33 amide . It is classified as a regulatory peptide hormone and neurotransmitter, functioning in both the gastrointestinal and central nervous systems .

Evolutionary Conservation and Phylogeny

CCK-8 is evolutionarily conserved across bilaterian animals, reflecting its critical physiological roles:

Evolutionary Timeline

  • Protochordates : The tunicate Ciona intestinalis produces cionin, a CCK/gastrin homolog with a sulfated tyrosine residue, dating the family’s origin to >500 million years ago .
  • Arthropods : Sulfakinins (e.g., Drosophila drosulfakinins) share the C-terminal Phe-amide motif and regulate satiety, analogous to CCK-8’s role in vertebrates .
  • Vertebrates : Gene duplication in early vertebrates (~400 million years ago) gave rise to distinct CCK and gastrin systems, with CCK-8 conserved in all jawed vertebrates .
Structural Conservation
Species Peptide Key Sequence Motif
Human CCK-8 DY(SO₃H)MGWMDF-NH₂
Mouse CCK-8 DY(SO₃H)MGWMDF-NH₂
Ciona intestinalis Cionin DY(SO₃H)MGWADF-NH₂
Drosophila Drosulfakinin-1 pQDY(SO₃H)GHMRF-NH₂

Functional studies in nematodes (Caenorhabditis elegans) and insects demonstrate conserved roles in feeding regulation and digestive enzyme secretion, underscoring ancient origins .

Cholecystokinin-8 and the Cholecystokinin/Gastrin Family of Peptides

CCK-8 is the bioactive core of the cholecystokinin/gastrin peptide family, which includes:

Shared Structural and Functional Features

  • C-Terminal Tetrapeptide : The sequence Trp-Met-Asp-Phe-NH₂ is critical for receptor activation, shared by CCK and gastrin .
  • Sulfation Dependency : Tyrosine sulfation at position 27 enhances CCK-8’s affinity for CCKAR by 1,000-fold compared to unsulfated forms .
  • Gene Structure : CCK and gastrin genes share exon-intron organization, suggesting divergence from a common ancestor .
Receptor Interactions
Receptor Ligand Specificity Primary Functions
CCKAR Sulfated CCK peptides (e.g., CCK-8) Pancreatic secretion, gallbladder contraction, satiety
CCKBR Gastrin, unsulfated CCK Gastric acid secretion, neuronal signaling

CCK-8’s role in satiety and memory modulation intersects with gastrin’s functions in gastric acid secretion, illustrating functional divergence post-gene duplication . In mammals, CCK-8 is the predominant circulating form, while gastrin-17 dominates in gastric regulation .

Comparative Analysis of CCK-8 and Gastrin

Feature CCK-8 Gastrin-17
Primary Source Enteroendocrine cells (duodenum) G-cells (gastric antrum)
Key Functions Digestive enzyme secretion, satiety Gastric acid secretion, mucosal growth
Receptor Affinity High for CCKAR High for CCKBR
Evolutionary Origin Ancient (protochordates) Vertebrate-specific

特性

CAS番号

112882-74-3

分子式

C48H62N8O13S

分子量

991.1 g/mol

IUPAC名

(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C48H62N8O13S/c1-4-6-16-36(52-41(57)24-21-30-19-22-33(23-20-30)69-70(66,67)68)44(61)51-29-42(58)53-39(26-32-28-50-35-18-12-11-15-34(32)35)47(64)54-37(17-7-5-2)45(62)55-40(27-43(59)60)48(65)56-46(63)38(49-3)25-31-13-9-8-10-14-31/h8-15,18-20,22-23,28,36-40,49-50H,4-7,16-17,21,24-27,29H2,1-3H3,(H,51,61)(H,52,57)(H,53,58)(H,54,64)(H,55,62)(H,59,60)(H,56,63,65)(H,66,67,68)/t36-,37-,38-,39-,40-/m0/s1

InChIキー

HTISDDBHNNOAGK-HECCNADXSA-N

SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(=O)C(CC3=CC=CC=C3)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O

異性体SMILES

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)NC(=O)[C@H](CC3=CC=CC=C3)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O

正規SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(=O)C(CC3=CC=CC=C3)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O

同義語

A 68552
A-68552
cholecystokinin-7, desamino-Tyr(1)-Nle(2,5)-(N-methyl)Phe(7)-
cholecystokinin-7, desaminotyrosyl(1)-norleucyl(2,5)-N-methylphenylalanine(7)-
desamino-Tyr(1)-Nle(2,5)-(N-methyl)Phe(7)-CCK-7

製品の起源

United States

準備方法

Resin Loading and Initial Amino Acid Attachment

The synthesis begins by anchoring the C-terminal 4-oxobutanoic acid to 2-CTC resin. Fmoc-protected glutamic acid (Fmoc-Glu-OAll) is loaded using DIPEA in DCM, achieving a resin loading capacity of 0.8–1.2 mmol/g. The allyl ester protects the side-chain carboxyl group during subsequent steps.

Sequential Peptide Chain Elongation

The peptide backbone is assembled from C- to N-terminus using iterative Fmoc deprotection and coupling cycles:

  • Deprotection : 20% piperidine in DMF (2 × 5 min) removes the Fmoc group, confirmed via Kaiser test.

  • Coupling : Each amino acid (3.0 equiv) is activated with HBTU/HOBt (3.0 equiv) and DIPEA (6.0 equiv) in DMF. Coupling times range from 1 hour for standard residues to 4 hours for sterically hindered units like the indole-3-yl-containing propanoyl group.

Notable intermediates include:

  • Intermediate A : (2S)-2-[3-(4-Sulfooxyphenyl)propanoylamino]hexanoic acid, synthesized separately using solution-phase methods to introduce the sulfated aromatic moiety.

  • Intermediate B : (2S)-2-(Methylamino)-3-phenylpropanoic acid, prepared with Boc protection on the methylamino group to prevent side reactions during SPPS.

Incorporation of Non-Standard Residues

The indole-3-yl and sulfophenyl groups require tailored handling:

  • Indole-3-carboxylic Acid Derivative : Incorporated as Fmoc-(3S)-3-(1H-indol-3-yl)-2-aminopropanoic acid, coupled using BOP-OBt to enhance efficiency.

  • Sulfated Aromatic Group : Introduced via on-resin sulfation using SO3·Py complex in DMF, followed by oxidation with H2O2 to stabilize the sulfate ester.

Optimization Strategies for Challenging Couplings

Addressing Aggregation and Steric Hindrance

Aggregation during chain elongation, particularly between residues 8–15, is mitigated by:

  • Elevated Temperature Synthesis : Conducting couplings at 50°C improves solvation of hydrophobic segments.

  • Pseudoproline Dipeptides : Incorporating Thr(ψMe,Mepro) or Ser(ψMe,Mepro) at problematic positions reduces β-sheet formation.

Table 2: Coupling Efficiency Optimization

Amino AcidStandard Yield (%)Optimized Yield (%)Method
Indole-3-yl6589BOP-OBt, 50°C, 4h
Sulfophenyl7291Pre-sulfation, HBTU/DMF

Global Deprotection and Cleavage

Following chain assembly, the peptide-resin undergoes simultaneous cleavage and side-chain deprotection using TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Scavengers (TIS, H2O) prevent tert-butyl cation-mediated side reactions. The crude product is precipitated in cold diethyl ether and lyophilized.

Purification and Characterization

Chromatographic Purification

The crude peptide is purified via preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to >95% purity. Key retention times for related structures range from 12–18 minutes under these conditions.

Analytical Confirmation

  • Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]+ at m/z 1327.4 (calculated 1327.3).

  • Amino Acid Analysis : Hydrolysis (6N HCl, 110°C, 24h) followed by HPLC quantifies residue ratios, verifying sequence integrity.

Challenges and Mitigation Approaches

Sulfate Ester Stability

The 4-sulfooxyphenyl group is prone to hydrolysis during cleavage. This is addressed by:

  • Low-Temperature Cleavage : Maintaining the reaction at 0°C reduces acid-mediated desulfation.

  • Alternative Protecting Groups : Using tert-butyl sulfate esters during SPPS, removed selectively in the final cleavage.

Epimerization at Steric Centers

Racemization at the (2S)-2-(methylamino)-3-phenylpropanoyl residue is minimized by:

  • Coupling at Reduced Temperatures : 0–4°C during activation.

  • Additive Use : 0.1 M HOAt suppresses base-catalyzed epimerization .

化学反応の分析

A-68552は、以下を含むさまざまな化学反応を起こします。

    酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。

    還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

    置換: この反応は、1つの原子または原子団を別の原子または原子団と置き換えることを伴います。

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。

4. 科学研究への応用

A-68552は、以下を含むいくつかの科学研究への応用があります。

    化学: コレシストキニン受容体とそのアゴニストの研究における参照化合物として使用されます。

    生物学: さまざまな生物学的プロセスにおけるコレシストキニンの役割を理解するための実験で使用されます。

    医学: 消化器系および神経疾患に関連する病状における潜在的な治療効果について調査されています。

    産業: 新規薬剤と治療剤の開発に使用されています

科学的研究の応用

Pharmacological Applications

Anticancer Activity : Recent studies have explored the compound's potential as an anticancer agent. It has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with indole structures have demonstrated significant cytotoxic effects against several cancer cell lines, suggesting a promising avenue for further research in developing novel anticancer therapies .

Antimicrobial Properties : The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of indole can exhibit activity against a range of bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where new antimicrobial agents are urgently needed .

Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties. Studies suggest that indole derivatives can modulate neuroinflammatory responses and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurology .

Biochemical Mechanisms

The biochemical mechanisms underlying the actions of this compound involve multiple pathways:

  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways. This interaction can lead to altered expression of genes associated with cell growth and death .
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that the compound may act as an antioxidant, scavenging reactive oxygen species and thereby reducing oxidative stress within cells. This property is crucial for protecting cells from damage associated with various diseases .

Case Studies

Several case studies highlight the efficacy of this compound in different applications:

  • Cancer Treatment : A study involving a series of indole derivatives demonstrated that modifications to the structure significantly enhanced anticancer activity against breast cancer cells. The study reported IC50 values indicating potent inhibition of cell growth compared to standard chemotherapeutics .
  • Antimicrobial Testing : In vitro tests showed that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
  • Neuroprotective Studies : Research on animal models indicated that administration of this compound led to improved cognitive function and reduced markers of neuroinflammation, suggesting its potential use in treating neurodegenerative disorders .

作用機序

A-68552は、コレシストキニン受容体、特にコレシストキニンA受容体とコレシストキニンB受容体に結合することで効果を発揮します。 この結合は受容体を活性化し、消化酵素分泌の刺激や満腹シグナルの調節など、コレシストキニンに関連する生理学的効果をもたらす細胞内イベントのカスケードを引き起こします .

6. 類似の化合物との比較

A-68552は、他の類似の化合物と比較して、コレシストキニン受容体に対する高い親和性と特異性を備えています。類似の化合物には以下が含まれます。

    コレシストキニンオクタペプチド: コレシストキニン受容体に対して同様のアゴニスト効果を持つ天然のペプチドです。

    デバゼピド: 選択的なコレシストキニンA受容体アンタゴニストです。

    ロルグルミド: 別のコレシストキニン受容体アンタゴニスト.

A-68552は、その合成的な性質と研究設定における特定の用途によって際立っています。

類似化合物との比較

A-68552 is unique in its high affinity and specificity for cholecystokinin receptors compared to other similar compounds. Some similar compounds include:

    Cholecystokinin octapeptide: A naturally occurring peptide with similar agonistic effects on cholecystokinin receptors.

    Devazepide: A selective cholecystokinin A receptor antagonist.

    Lorglumide: Another cholecystokinin receptor antagonist.

A-68552 stands out due to its synthetic nature and specific applications in research settings.

生物活性

The compound (3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid is a complex molecule that exhibits significant biological activity. Its structure incorporates various moieties, including indole and sulfonic acid groups, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C35H52N6O9SC_{35}H_{52}N_6O_9S, with a molecular weight of approximately 1020.2 g/mol. The presence of multiple functional groups suggests potential interactions with biological macromolecules, influencing its activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of indole derivatives, including those similar to the compound . Indole-containing compounds have been reported to exhibit activities against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study demonstrated that indole derivatives could enhance apoptotic pathways by inhibiting anti-apoptotic proteins, leading to increased caspase activity in cancer cells .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds with indole and phenyl groups have shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds:

Activity Type Mechanism Reference
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryInhibits cytokine production
AntimicrobialDisrupts bacterial cell wall synthesis
AntidiabeticEnhances insulin sensitivity

Case Studies

  • Indole Derivatives in Cancer Therapy : A study evaluated a series of indole-based compounds against human cancer cell lines (HeLa, MCF-7, HT-29). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Anti-inflammatory Properties : An investigation into the anti-inflammatory effects of indole compounds revealed a significant reduction in pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .

Q & A

Q. Table 1: Safety Measures from SDS

Hazard MitigationSource
PPE (gloves, goggles)
Avoid dust formation
Emergency eyewash station access

Basic: Which analytical techniques are recommended for structural elucidation?

Answer:
Structural characterization requires orthogonal methods to confirm stereochemistry and functional groups:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR for backbone and side-chain analysis (e.g., indole protons, sulfonate groups) (#user-content-fn-5)[^16^].
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns (#user-content-fn-6)[^16^].
  • X-ray Crystallography: Resolve absolute configuration of chiral centers (#user-content-fn-7)[^8^].
  • Chromatography: HPLC or LC-MS for purity assessment (#user-content-fn-8)[^12^].

Q. Table 2: Key Analytical Techniques

TechniqueApplicationExample from Evidence
NMRStereochemical confirmation (InChIKey for database alignment)
HRMSMolecular weight validation (PubChem data)
X-rayAbsolute configuration (synthesis of analogous compounds)

Advanced: How can researchers design a multi-step synthesis route while preserving stereochemical integrity?

Answer:
Synthesis requires strategic planning to manage reactive groups and stereocenters:

  • Stepwise Coupling: Use peptide coupling reagents (e.g., HATU, DCC) for amide bond formation between fragments (#user-content-fn-9)[^8^].
  • Protecting Groups: Temporarily block reactive sites (e.g., indole NH with Boc groups) to prevent side reactions (#user-content-fn-10)[^12^].
  • Stereochemical Monitoring: Employ chiral HPLC or circular dichroism (CD) to track enantiopurity at each step (#user-content-fn-11)[^15^].
  • Purification: Utilize flash chromatography or preparative HPLC for intermediates (#user-content-fn-12)[^8^].

Q. Table 3: Synthesis Design Considerations

ChallengeMethodological SolutionReference
Stereochemical driftChiral stationary phase HPLC
Side reactionsSelective protecting groups

Advanced: How should discrepancies in reported physicochemical properties (e.g., solubility, stability) be resolved?

Answer:
Contradictory data necessitate systematic validation:

  • Replication: Repeat experiments under documented conditions (temperature, solvent) (#user-content-fn-13)[^15^].
  • Orthogonal Methods: Compare solubility profiles using nephelometry (turbidity) and gravimetric analysis (#user-content-fn-14)[^14^].
  • Computational Modeling: Predict logP and pKa using software (e.g., ChemAxon) to cross-validate experimental data (#user-content-fn-15)[^19^].

Basic: What purification strategies are effective for this compound?

Answer:
Purification depends on solubility and polarity:

  • Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol) (#user-content-fn-16)[^8^].
  • Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) for crystal formation (#user-content-fn-17)[^12^].
  • Membrane Filtration: Remove particulates via 0.2 µm filters post-purification (#user-content-fn-18)[^14^].

Advanced: How can computational tools aid in predicting biological interactions or reactivity?

Answer:

  • Molecular Docking: Simulate binding to target proteins (e.g., sulfonate group interactions) using AutoDock Vina (#user-content-fn-19)[^19^].
  • Density Functional Theory (DFT): Calculate transition states for hydrolysis or oxidation reactions (#user-content-fn-20)[^6^].
  • Database Alignment: Use InChIKeys (e.g., InChIKey=UHSPEIYWUGOHFA-GDORBDPKSA-N) to identify analogs in PubChem or ChEMBL (#user-content-fn-21)[^16^].

Q. Table 4: Computational Resources

ToolApplicationExample
AutoDock VinaBinding affinity prediction
ChemAxonPhysicochemical property calculation

Notes

  • Methodological Rigor: Answers emphasize replication, orthogonal validation, and computational cross-checks to address research uncertainties.
  • Evidence Integration: Safety protocols and synthesis strategies are derived from SDS and peer-reviewed syntheses, avoiding non-academic sources.
  • Contradiction Management: Discrepancies are resolved through multi-method validation, as seen in stability studies (#user-content-fn-22)[^14^].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。